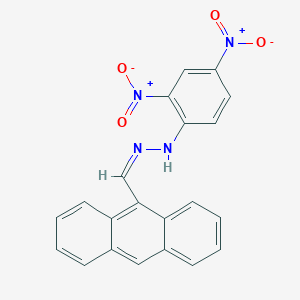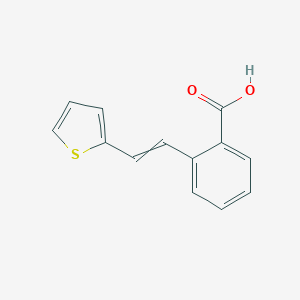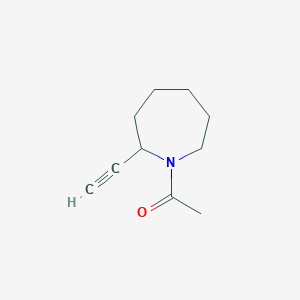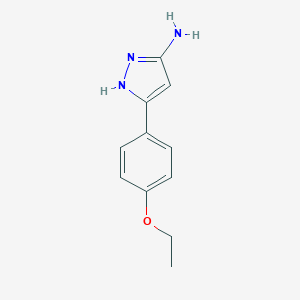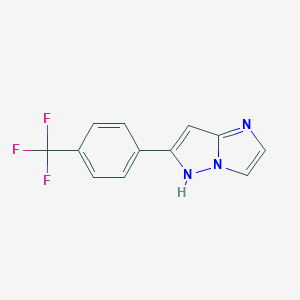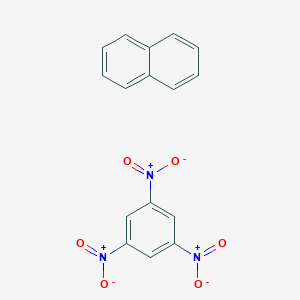
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) is a chemical compound that has been extensively researched in the field of chemistry. This compound is also known as TATB, and it is a high-energy explosive that has been used in various applications such as military and industrial explosives. The synthesis method of TATB is complex, and it requires specialized knowledge and equipment to produce this compound.
科学的研究の応用
TATB has been extensively researched in the field of chemistry due to its high-energy content and stability. TATB is used in various applications such as military and industrial explosives. The scientific research applications of TATB include the study of its physical and chemical properties, its stability under different conditions, and its reaction with other chemicals. TATB has also been used in the development of new explosives and propellants.
作用機序
The mechanism of action of TATB involves the release of energy through a highly exothermic reaction. TATB is a high-energy explosive, and it releases a large amount of energy when it is detonated. The detonation of TATB is initiated by a shock wave, which causes the compound to decompose rapidly. The decomposition of TATB releases large amounts of energy, which is used in various applications such as military and industrial explosives.
生化学的および生理学的効果
TATB has not been extensively studied for its biochemical and physiological effects. However, it is known that TATB is toxic and can cause harm to living organisms. The toxicity of TATB is due to its high-energy content, which can cause damage to living tissues. TATB is also known to be carcinogenic, and it can cause cancer in humans and animals.
実験室実験の利点と制限
TATB has several advantages and limitations for lab experiments. The advantages of TATB include its high-energy content, stability, and reliability. TATB is also relatively easy to handle and store, making it an ideal compound for use in various applications. However, the limitations of TATB include its toxicity, which requires specialized knowledge and equipment to handle safely. TATB is also a high-cost compound, which limits its use in some applications.
将来の方向性
The future directions of TATB research include the development of new synthesis methods, the study of its physical and chemical properties under different conditions, and the development of new applications for TATB. TATB has the potential to be used in various fields such as energy storage, catalysis, and medicine. The development of new applications for TATB will require extensive research and collaboration between different fields of science.
Conclusion:
In conclusion, TATB is a high-energy explosive that has been extensively researched in the field of chemistry. The synthesis method of TATB is complex, and it requires specialized knowledge and equipment to produce this compound. TATB has several advantages and limitations for lab experiments, and it has the potential to be used in various fields such as energy storage, catalysis, and medicine. The future directions of TATB research include the development of new synthesis methods, the study of its physical and chemical properties under different conditions, and the development of new applications for TATB.
合成法
The synthesis method of TATB involves the reaction between naphthalene and 1,3,5-trinitrobenzene in the presence of a catalyst. This reaction is highly exothermic and requires careful control of the temperature and pressure. The synthesis of TATB is a complex process that requires specialized knowledge and equipment. The purity of TATB is critical for its use in various applications, and it is essential to ensure that the compound is free from impurities.
特性
CAS番号 |
1787-27-5 |
|---|---|
製品名 |
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) |
分子式 |
C16H11N3O6 |
分子量 |
341.27 g/mol |
IUPAC名 |
naphthalene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |
InChIキー |
LSDFFJYZGMHCEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
1787-27-5 |
同義語 |
naphthalene, 1,3,5-trinitrobenzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



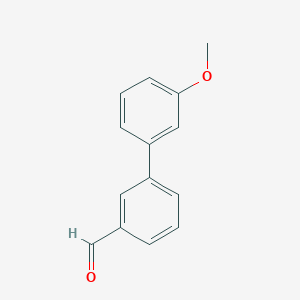
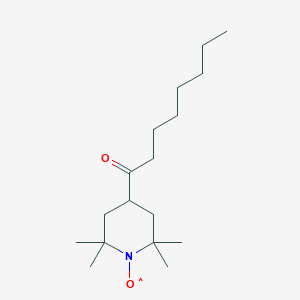

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
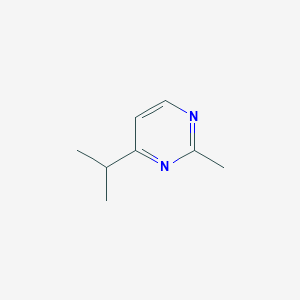
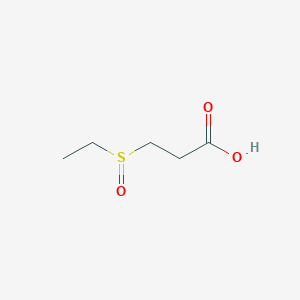
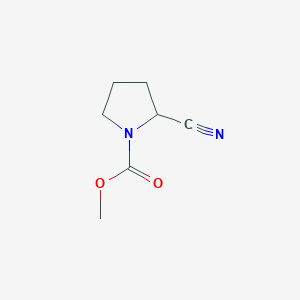
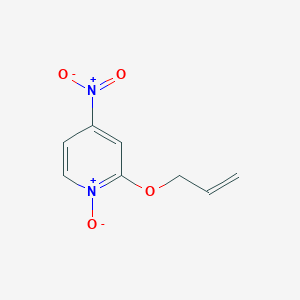
![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
